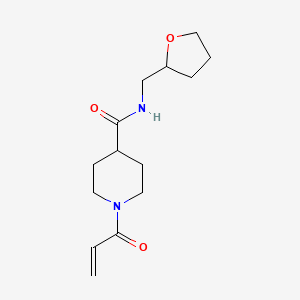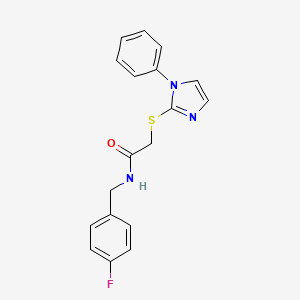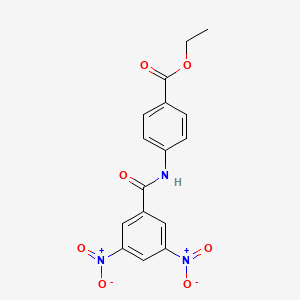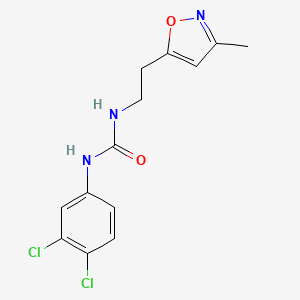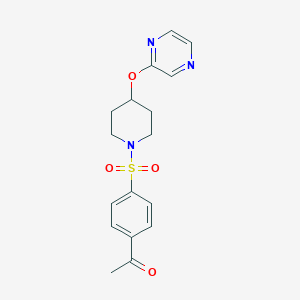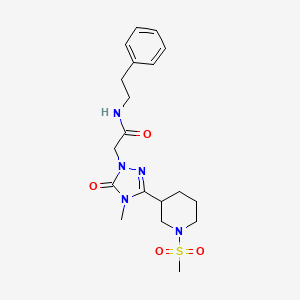
2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide” is a chemical compound with potential pharmacological applications. It contains a piperidine ring and a 1,2,4-triazole moiety. The compound’s structure suggests that it may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, a 1,2,4-triazole ring, and additional substituents. The exact arrangement of atoms and functional groups would need to be determined through experimental techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Without specific data, it’s challenging to provide detailed information about chemical reactions involving this compound. However, typical reactions for piperidine derivatives include hydrogenation, cyclization, and annulation.
Physical And Chemical Properties Analysis
Unfortunately, I don’t have access to specific physical and chemical properties for this compound. However, properties such as solubility, melting point, and stability would be essential for understanding its behavior.
Applications De Recherche Scientifique
Fluorescent Tagging and Receptor Ligands
Compounds with complex structures including piperidine derivatives have been utilized in the development of highly potent, fluorescence-tagged ligands for histamine H3 receptors. These molecules exhibit excellent receptor affinities, making them valuable tools for understanding receptor binding sites and potential therapeutic targets. In vivo studies on selected derivatives have demonstrated antagonist potencies, highlighting their potential in drug development and diagnostic imaging applications (Amon et al., 2007).
Synthesis and Enzyme Inhibition
Novel triazolylthioacetamide derivatives have been synthesized, showing significant enzyme inhibitory activities. Such compounds, including various N-substituted acetamide analogs, have demonstrated potential against enzymes like bovine carbonic anhydrase and cholinesterase enzymes, suggesting applications in therapeutic interventions for diseases where enzyme inhibition is beneficial (Virk et al., 2018).
Antimicrobial Activity
N-substituted derivatives of piperidin-4-yl bearing compounds have shown moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. These findings indicate the potential use of such compounds in developing new antibiotics or disinfectants, especially in a time when resistance to existing antibiotics is a growing concern (Khalid et al., 2016).
Herbicidal Applications
The structure of similar triazolopyrimidine sulfonanilide compounds has been modified to improve herbicidal activity and environmental degradation rates. These modifications suggest the versatility of such molecular frameworks in creating more efficient and environmentally friendly herbicides, addressing the agricultural sector's needs (Chen et al., 2009).
Bioconjugation Techniques
Advancements in bioconjugation techniques involving sulfomethylation of macrocycles, including piperidine, offer new pathways to creating complex chelates for medical imaging or targeted drug delivery systems. These developments underscore the potential of such compounds in enhancing diagnostic and therapeutic strategies (van Westrenen & Sherry, 1992).
Safety And Hazards
Without specific data, I cannot provide safety information. However, any potential hazards would depend on the compound’s reactivity, toxicity, and handling precautions.
Orientations Futures
Future research could focus on:
- Biological Evaluation : Investigating the compound’s activity against specific targets (e.g., enzymes, receptors).
- Structure-Activity Relationship (SAR) : Exploring modifications to improve potency or reduce toxicity.
- Formulation and Delivery : Developing suitable formulations for drug delivery.
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Clinical Trials : If promising, moving toward clinical trials for potential therapeutic use.
Propriétés
IUPAC Name |
2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S/c1-22-18(16-9-6-12-23(13-16)29(2,27)28)21-24(19(22)26)14-17(25)20-11-10-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMLXIDNCUFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCCC2=CC=CC=C2)C3CCCN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2511046.png)

![1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B2511048.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)
![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)


